Bienvenue dans la boutique en ligne BenchChem!

3-Hydroxy carvedilol

Antioxidant Free Radical DPPH Assay

This metabolite is essential for accurate bioanalysis, mechanistic dissection, and translational research. Its distinct profile of beta-adrenoceptor affinity, vasodilatory activity, radical-quenching potency, and SOICR inhibition makes it non-interchangeable with the parent drug or other hydroxylated derivatives. Its superior DPPH radical-scavenging potency compared to α-tocopherol and its status as the most active antioxidant among Carvedilol's metabolites make it the preferred probe for in vitro experiments. It is a critical tool for studying RyR2 modulation and serves as a positive control in screening for next-generation cardioprotective agents. Procurement of the specific, analytically defined 3-Hydroxy carvedilol reference standard is mandatory for achieving the required selectivity and accuracy.

Molecular Formula C24H26N2O5
Molecular Weight 422.5 g/mol
CAS No. 146574-43-8
Cat. No. B1680802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy carvedilol
CAS146574-43-8
Synonyms(4-(2-hydroxy-3-((2-(2-methoxy-phenoxy)ethyl)amino)propoxyl)-9H-carbazol-3-ol)
SB 211475
SB-211475
Molecular FormulaC24H26N2O5
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCNCC(COC2=C(C=CC3=C2C4=CC=CC=C4N3)O)O
InChIInChI=1S/C24H26N2O5/c1-29-21-8-4-5-9-22(21)30-13-12-25-14-16(27)15-31-24-20(28)11-10-19-23(24)17-6-2-3-7-18(17)26-19/h2-11,16,25-28H,12-15H2,1H3
InChIKeyRWDSIYCVHJZURY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy Carvedilol (CAS 146574-43-8) as a Critical Research Tool in Beta-Blocker Metabolism and Oxidative Stress Studies


3-Hydroxy carvedilol (CAS 146574-43-8), also designated SB 211475 or BM 910228, is a fully characterized phenolic metabolite of the non-selective beta-adrenergic antagonist carvedilol [1][2]. It is generated via cytochrome P450-mediated aromatic ring hydroxylation [1]. The compound is recognized as a research-grade analyte essential for investigations into carvedilol pharmacokinetics, its unique polypharmacology, and its antioxidant-mediated cardioprotective mechanisms, distinct from its parent compound [2][3].

Why 3-Hydroxy Carvedilol is an Irreplaceable Probe for Dissecting Carvedilol's Therapeutic Mechanisms


The pharmacodynamic profile of carvedilol cannot be extrapolated from its metabolites, nor can the specific properties of 3-hydroxy carvedilol be inferred from other hydroxylated derivatives. Substituting 3-hydroxy carvedilol with the parent drug or with 4'-hydroxy or 5'-hydroxy carvedilol in experimental models leads to confounding or negative results, as each entity possesses a distinct and non-interchangeable profile of beta-adrenoceptor affinity, vasodilatory activity, radical-quenching potency, and SOICR inhibition [1][2]. Critically, carvedilol itself exhibits negligible direct antioxidant activity, whereas its metabolites are responsible for the radical-inhibiting effects observed in vivo, with a clear potency hierarchy among the hydroxylated metabolites [1]. Therefore, procurement of the specific, analytically defined 3-hydroxy carvedilol reference standard is mandatory for accurate bioanalysis, mechanistic dissection, and translational research [1][3].

Quantitative Differentiation: 3-Hydroxy Carvedilol vs. Carvedilol and Related Metabolites


DPPH Radical Scavenging Potency: 3-Hydroxy Carvedilol Surpasses α-Tocopherol, While Carvedilol is Inactive

In a direct head-to-head DPPH radical-scavenging assay, 3-hydroxy carvedilol demonstrated superior antioxidant capacity compared to the benchmark antioxidant α-tocopherol and its related metabolites. Carvedilol itself showed negligible activity. The order of radical-quenching ability was 3-hydroxy- > 5′-hydroxy > 4′-hydroxycarvedilol [1].

Antioxidant Free Radical DPPH Assay

Suppression of Store Overload-Induced Calcium Release (SOICR): Superior Efficacy of 3-Hydroxy Carvedilol vs. Parent Compound

In a direct functional comparison, 3-hydroxy carvedilol demonstrated superior efficacy in suppressing store overload-induced calcium release (SOICR) relative to carvedilol. This was assessed in a mutant HEK 293 cell line expressing the RyR2 mutant R4496C, a model of arrhythmogenic calcium leak [1].

Cardiac Arrhythmia RyR2 Calcium Signaling

Vasodilatory Activity Profile: 3-Hydroxy Carvedilol is a Vascularly Inactive Metabolite, Distinct from 4'-Hydroxy Carvedilol

In contrast to the parent drug carvedilol and its 4'-hydroxyphenyl metabolite, 3-hydroxy carvedilol is a vascularly inactive metabolite. This differential pharmacology is critical for isolating the compound's other biological effects [1][2]. The 4'-hydroxyphenyl metabolite is known to be a more potent β-adrenergic receptor antagonist than carvedilol but has weaker vasodilatory activity [3].

Vasodilation Adrenergic Receptor Pharmacology

Analytical Identity: 3-Hydroxy Carvedilol as a Distinct, Characterized Reference Standard

3-Hydroxy carvedilol (CAS 146574-43-8) is a fully characterized and commercially available reference standard with defined analytical properties. This contrasts with generic or in-house preparations where identity and purity may be ambiguous. Commercially sourced 3-hydroxy carvedilol is synthesized and characterized with >95% purity (HPLC) to ensure reliable quantitative analysis [1].

Bioanalysis LC-MS/MS Reference Standard

Validated Application Scenarios for 3-Hydroxy Carvedilol in Scientific Research and Development


In Vitro Dissection of Oxidative Stress Pathways in Cardiovascular Disease Models

Given its superior DPPH radical-scavenging potency compared to α-tocopherol and its status as the most active antioxidant among carvedilol's metabolites, 3-hydroxy carvedilol is the preferred probe for in vitro experiments designed to elucidate the contribution of direct radical inhibition to cardioprotection [1]. Its use allows researchers to bypass the confounding beta- and alpha-adrenergic activities of carvedilol, as established by its vascularly inactive profile [2]. This is crucial for isolated oxidative stress assays in cardiomyocytes or endothelial cells.

Investigation of RyR2-Mediated Arrhythmogenesis and Cardiac Calcium Handling

As a metabolite that is slightly more effective than the parent drug carvedilol in suppressing SOICR, 3-hydroxy carvedilol serves as a critical tool for studying the cardiac ryanodine receptor (RyR2) [1]. Researchers should procure this specific metabolite to investigate the structural determinants of RyR2 binding and to screen for novel compounds that modulate calcium leak in heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT) models, without the complicating effects of adrenoceptor blockade.

Analytical Method Development and Pharmacokinetic Profiling of Carvedilol Metabolism

The defined identity and high purity of commercially available 3-hydroxy carvedilol make it an essential reference standard for the development and validation of bioanalytical methods, such as LC-MS/MS assays, for the quantification of carvedilol and its metabolites in biological matrices [1][2]. Its use is non-negotiable for achieving the required selectivity and accuracy in clinical and preclinical pharmacokinetic studies where the 3-hydroxy metabolite is a key analyte.

Screening for Novel Antioxidant and Cytoprotective Compounds

Leveraging its established, quantifiable antioxidant superiority over benchmarks like α-tocopherol and its parent compound [1], 3-hydroxy carvedilol can be employed as a positive control in high-throughput screening campaigns designed to identify next-generation cardioprotective agents with antioxidant properties. Its well-defined mechanism provides a valuable benchmark for comparing the potency of new chemical entities in cell-free and cell-based oxidative stress assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy carvedilol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.